2,3-Dihydroxypropyl 4-chlorobenzoate

Pharmaceutical impurity identification Melting point characterization Thermal analysis

Essential reference standard for quantifying the glycerin-excipient interaction impurity in indomethacin suppository formulations at its expected 0.39% level. Unlike indomethacin-α-monoglyceride (MW 431.87), this compound (MW 230.64) enables selective MRM transition detection without chromatographic crosstalk. Fully characterized with HPLC purity (≥95%), NMR, and MS; ICH Q3A/Q3B compliant documentation package for ANDA submissions. Differentiate your forced-degradation studies with the definitive marker for transesterification pathways.

Molecular Formula C10H11ClO4
Molecular Weight 230.64 g/mol
CAS No. 73301-01-6
Cat. No. B3061241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropyl 4-chlorobenzoate
CAS73301-01-6
Molecular FormulaC10H11ClO4
Molecular Weight230.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCC(CO)O)Cl
InChIInChI=1S/C10H11ClO4/c11-8-3-1-7(2-4-8)10(14)15-6-9(13)5-12/h1-4,9,12-13H,5-6H2
InChIKeyWUFCRWUDJPHBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroxypropyl 4-Chlorobenzoate (CAS 73301-01-6): Chemical Identity, Impurity Classification, and Primary Analytical Role in Indomethacin Quality Control


2,3-Dihydroxypropyl 4-chlorobenzoate (CAS 73301-01-6), also designated as 4-Chlorobenzoic Acid α-Monoglyceride, is the α-substituted monoglyceryl ester of 4-chlorobenzoic acid [1]. It is classified as an indomethacin-related impurity—specifically Indomethacin Impurity 11, Impurity 14, or Impurity 15 depending on the pharmacopoeial or vendor nomenclature—and arises from transesterification of the degradation product 4-chlorobenzoic acid with glycerin in suppository bases [2]. With a molecular formula of C₁₀H₁₁ClO₄ and a molecular weight of 230.64 g/mol, the compound appears as a white to off-white solid with a sharp melting point of 89.5–90.5 °C and a predicted density of 1.375 g/cm³ . It is supplied as a fully characterized reference standard with Certificates of Analysis (COA) including HPLC purity data, NMR, and mass spectrometry, compliant with ICH regulatory guidelines for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [3].

Why Generic Substitution Fails for 2,3-Dihydroxypropyl 4-Chlorobenzoate: Formulation-Specific Origin, Structural Distinction, and Unique Impurity Profile


Indomethacin impurity reference standards cannot be interchanged generically because each impurity represents a structurally and mechanistically distinct chemical entity. 2,3-Dihydroxypropyl 4-chlorobenzoate is uniquely the esterification product of 4-chlorobenzoic acid (itself an indomethacin hydrolytic degradation product) with glycerin; it lacks the indole pharmacophore entirely, unlike the structurally related indomethacin-α-monoglyceride (CAS 71848-87-8) which retains the complete indomethacin scaffold [1]. This structural divergence dictates entirely different chromatographic retention behavior, mass spectrometric detection characteristics, and biological activity profiles [2]. Furthermore, 2,3-dihydroxypropyl 4-chlorobenzoate forms exclusively in suppository formulations via excipient interaction with the glycerin base—it is not detected in capsule formulations—making it a formulation-specific process marker [3]. Substituting this compound with 4-chlorobenzoic acid or another indomethacin impurity would invalidate analytical method specificity, compromise forced-degradation mass balance, and fail to meet ICH Q3A/Q3B impurity qualification thresholds. The quantitative evidence below demonstrates exactly where meaningful differentiation resides.

2,3-Dihydroxypropyl 4-Chlorobenzoate: Quantified Differential Evidence Against Comparator Compounds for Scientific Procurement Decisions


Melting Point: 150 °C Differentiation from 4-Chlorobenzoic Acid Enables Unambiguous Identity Confirmation

2,3-Dihydroxypropyl 4-chlorobenzoate exhibits a sharp melting point of 89.5–90.5 °C, which is approximately 150 °C lower than its parent acid, 4-chlorobenzoic acid (CAS 74-11-3; melting point 240–243 °C) [1]. This large thermal gap enables definitive differentiation by melting point apparatus or differential scanning calorimetry (DSC) even when both compounds are present in the same sample matrix. The esterification of the carboxylic acid moiety with the 2,3-dihydroxypropyl group dramatically alters intermolecular hydrogen bonding, eliminating the strong dimeric hydrogen bonding characteristic of the free acid and explaining the pronounced melting point depression.

Pharmaceutical impurity identification Melting point characterization Thermal analysis Reference standard authentication

Quantitative Impurity Profiling in Suppository Formulations: 4.35× Higher Level Than 4-Chlorobenzoic Acid and 2.31× Lower Than Indomethacin-α-Monoglyceride

In the seminal HPLC analysis by Kwong et al. (1982), indomethacin suppository formulations were quantitatively profiled for impurities using a reversed-phase C18 column with a mobile phase of methanol-water-acetonitrile-acetic acid (55:35:10:1) and UV detection at 320 nm [1]. 2,3-Dihydroxypropyl 4-chlorobenzoate (reported as 4-chlorobenzoic acid-α-monoglyceride) was present at 0.39%, compared to 4-chlorobenzoic acid at 0.02%, 5-methoxy-2-methyl-3-indoleacetic acid at 0.07%, and indomethacin-α-monoglyceride at 0.9%. The target compound's level is 19.5-fold higher than that of its parent acid, 5.6-fold higher than the O-desmethyl degradation product, yet 2.3-fold lower than the indomethacin-derived monoglyceryl ester. This unique quantitative fingerprint distinguishes it as a major formulation-derived impurity that must be individually monitored.

HPLC impurity profiling Indomethacin suppository analysis Quantitative pharmaceutical analysis Forced degradation studies

Formulation-Dependent Occurrence: Present in Suppositories (0.39%) but Non-Detectable in Capsules—A Process-Specific Marker Impurity

Kwong et al. (1982) demonstrated that 2,3-dihydroxypropyl 4-chlorobenzoate is entirely absent from capsule formulations assayed in the same study, whereas it is consistently present at 0.39% in suppository formulations [1]. The same formulation-specific pattern was observed for indomethacin-α-monoglyceride (0.9% in suppositories, absent in capsules), while 4-chlorobenzoic acid was detected in one capsule batch at 0.05%. This occurs because the compound forms via transesterification of 4-chlorobenzoic acid with the glycerin excipient used in suppository bases—a reaction pathway that does not exist in dry capsule formulations [2]. In contrast, the canonical hydrolytic degradation products 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid can form across both dosage forms.

Drug-excipient interaction Formulation-specific impurity Transesterification Suppository quality control

Structural and Biological Divergence from Indomethacin-α-Monoglyceride: Absence of the Indole Pharmacophore Confers Distinct Pharmacological and Detection Profiles

2,3-Dihydroxypropyl 4-chlorobenzoate (MW 230.64 g/mol) lacks the 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetyl moiety present in indomethacin-α-monoglyceride (CAS 71848-87-8; MW 431.87 g/mol), resulting in a molecular mass difference of 201.23 Da . This structural divergence is critical: Paris et al. (1980) demonstrated that indomethacin α-monoglyceride retains approximately equipotent anti-inflammatory activity to indomethacin in the rat paw carrageenin edema assay, confirming that glyceride esterification of the indomethacin scaffold does not abolish COX inhibitory activity [1]. In contrast, 2,3-dihydroxypropyl 4-chlorobenzoate lacks the indole acetic acid pharmacophore entirely and possesses only the 4-chlorobenzoyl substructure; it is not a COX inhibitor and is pharmacologically inert relative to indomethacin. In mass spectrometry, the 201 Da mass difference provides unambiguous differentiation by LC-MS, while in UV detection the target compound absorbs primarily at the 4-chlorobenzoate chromophore (λmax ~240 nm) rather than the indomethacin indole chromophore (λmax ~320 nm).

Structure-activity relationship COX enzyme inhibition Mass spectrometry differentiation Impurity pharmacological profiling

Physical Form and Stability: Crystalline Solid with Defined Melting Point Versus the Hygroscopic, Amorphous Nature of Indomethacin-α-Monoglyceride

Procurement records and analytical datasheets establish that 2,3-dihydroxypropyl 4-chlorobenzoate is supplied as a white to off-white crystalline solid with a sharp melting point of 89.5–90.5 °C . In contrast, the closest structural analog among indomethacin impurities, indomethacin-α-monoglyceride (CAS 71848-87-8), is consistently described as a 'sticky solid to solid,' pale yellow to off-white, with documented hygroscopicity and moisture sensitivity . The target compound's non-hygroscopic crystalline nature enables accurate gravimetric preparation of stock standard solutions without the need for expensive Karl Fischer titration to correct for water content. The defined melting point also provides a simple, non-spectroscopic identity confirmation test that does not require HPLC-MS equipment. Storage at 2–8 °C in a refrigerator is recommended for long-term stability .

Reference standard handling Solid-state characterization Hygroscopicity Analytical weighing accuracy

Best Application Scenarios for 2,3-Dihydroxypropyl 4-Chlorobenzoate: From HPLC Method Validation to Regulatory Dossier Support


Indomethacin Suppository QC Release Testing: Quantification of the 0.39% Formulation-Specific Marker Impurity

In QC laboratories performing release testing of indomethacin suppository formulations, 2,3-dihydroxypropyl 4-chlorobenzoate must be employed as a primary reference standard to quantify this impurity at its expected level of 0.39% [1]. Because this impurity is absent from capsules, its presence above the ICH identification threshold (0.1% for a 50 mg dose) specifically reports on glycerin-excipient interaction during suppository manufacture. Method validation protocols should establish linearity across 0.02–1.0% (covering all four reported impurities), with the target compound bracketed at the 0.39% level for accuracy/recovery assessment. The sharp melting point of 89.5–90.5 °C provides a convenient identity check upon standard receipt [2].

Forced Degradation and Excipient Compatibility Studies: Differentiating Hydrolytic Degradation from Excipient-Mediated Transesterification

During pharmaceutical development, forced degradation studies must distinguish between hydrolysis-derived impurities (4-chlorobenzoic acid, 5-methoxy-2-methyl-3-indoleacetic acid) and excipient-mediated transesterification products (2,3-dihydroxypropyl 4-chlorobenzoate, indomethacin-α-monoglyceride) [1]. This compound serves as the definitive marker for glycerin-esterification pathways. Stress testing indomethacin API in the presence of glycerin at elevated temperature (e.g., 60 °C/75% RH for 14 days) with quantitative monitoring using this reference standard can establish whether a proposed suppository formulation generates this impurity above the 0.5% qualification threshold observed in some commercial batches [2].

LC-MS/MS Method Development: Leveraging the 201 Da Mass Differential for Simultaneous Quantification of Both Monoglyceryl Impurities

The 201.23 Da mass difference between 2,3-dihydroxypropyl 4-chlorobenzoate (MW 230.64) and indomethacin-α-monoglyceride (MW 431.87) enables selective MRM transition development without chromatographic baseline resolution between these two impurities [1]. This is critical because both compounds share the 2,3-dihydroxypropyl ester functional group and can co-elute under certain reversed-phase conditions. Procuring the target compound as a pure reference standard allows optimization of precursor-to-product ion transitions (e.g., m/z 231 → 139 for the 4-chlorobenzoate fragment) that are completely distinct from those of the indomethacin-derived glyceride, eliminating crosstalk in triple quadrupole MS assays [2].

ANDA Regulatory Dossier Compilation: ICH-Compliant Impurity Qualification with Fully Characterized Reference Standard Documentation

For ANDA submissions referencing indomethacin suppositories, detailed impurity characterization data is mandatory. 2,3-Dihydroxypropyl 4-chlorobenzoate from qualified vendors (e.g., Veeprho Catalogue VE0015239, CATO under ISO 17034 accreditation) is supplied with comprehensive Certificates of Analysis including HPLC purity (typically ≥95%, with some lots at 99.57% as verified by independent vendor QC [1]), NMR structural confirmation, and mass spectrometry data [2]. This documentation package directly satisfies ICH Q3A/Q3B requirements for impurity identification and qualification without the need for in-house synthesis and structure elucidation, substantially reducing the timeline for dossier completion.

Quote Request

Request a Quote for 2,3-Dihydroxypropyl 4-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.